1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide
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Overview
Description
1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group, a naphthalene moiety, and a spirocyclic structure, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide typically involves the incorporation of the difluoroethyl group into the molecule. One common method involves the use of hypervalent iodine reagents for the electrophilic difluoroethylation of nucleophiles such as thiols, amines, and alcohols . The reaction conditions often include the use of (2,2-difluoro-ethyl)(aryl)iodonium triflate as the reagent, with the reaction proceeding via a ligand coupling mechanism .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of hypervalent iodine reagents and optimized reaction conditions can facilitate the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide undergoes various types of chemical reactions, including:
Electrophilic Substitution: The difluoroethyl group can undergo electrophilic substitution reactions, particularly with nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . Reaction conditions often involve the use of solvents like acetonitrile (MeCN) and bases such as cesium carbonate (Cs2CO3) at elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, difluoroethylated thiophenol can be obtained when thiophenol is used as the nucleophile .
Scientific Research Applications
1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a lipophilic hydrogen bond donor in drug design, enhancing the physicochemical properties of drug candidates.
Materials Science: The incorporation of fluorinated groups into materials can improve their stability and performance in various applications.
Agrochemistry: Fluorinated compounds are used in the development of agrochemicals with improved efficacy and environmental stability.
Mechanism of Action
The mechanism of action of 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, enhancing its affinity and specificity for drug targets . The presence of the naphthalene moiety and spirocyclic structure further contributes to its unique binding properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
Captopril: A drug that incorporates a difluoroethyl group for enhanced stability and efficacy.
Normorphine: Another example of a compound with a difluoroethyl group used in medicinal chemistry.
Mefloquine: A drug that benefits from the incorporation of fluorinated groups for improved pharmacokinetic properties.
Uniqueness
1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide is unique due to its combination of a difluoroethyl group, a naphthalene moiety, and a spirocyclic structure. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
1,1-Difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide, often referred to as a novel azaspiro compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C19H20F2N2O and a molecular weight of approximately 330.37 g/mol. Its structure features a spirocyclic framework that is believed to play a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator of specific GPCRs, which are pivotal in numerous physiological processes. Its difluoro group enhances binding affinity to certain receptors, potentially influencing signaling pathways related to pain perception and inflammation .
- Enzyme Inhibition : Studies suggest that the azaspiro structure allows for significant interactions with enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of diseases where enzyme dysregulation is a factor .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antinociceptive Effects : Preliminary studies have shown that this compound may reduce pain responses in animal models, suggesting potential applications in pain management therapies.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for further investigation in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Pain Modulation :
-
Inflammation Research :
- In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a mechanism where the compound may attenuate inflammatory responses at the cellular level.
-
Binding Affinity Studies :
- Molecular docking studies have shown that this compound has a high binding affinity for certain GPCRs involved in nociceptive pathways, supporting its role as a potential therapeutic agent for pain relief.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | Mechanism |
---|---|---|---|
This compound | Azaspiro | Antinociceptive, anti-inflammatory | GPCR modulation, enzyme inhibition |
Other Azaspiro Derivatives | Varied | Limited studies available | Varies |
Traditional NSAIDs | Non-cyclic | Anti-inflammatory | COX inhibition |
Properties
IUPAC Name |
2,2-difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c20-19(21)13-18(19)8-10-23(11-9-18)17(24)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBKNJNHCHXGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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